molecular formula C14H23NO2 B3050570 alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol CAS No. 27078-43-9

alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol

Cat. No. B3050570
CAS RN: 27078-43-9
M. Wt: 237.34 g/mol
InChI Key: KIZBMGPQRBWTEO-UHFFFAOYSA-N
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Description

Alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol is a chemical compound with the molecular formula C14H23NO2. It is a derivative of benzyl alcohol, which is an aromatic alcohol used in a wide variety of cosmetic formulations as a fragrance component, preservative, solvent, and viscosity-decreasing agent .


Synthesis Analysis

The synthesis of alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol or similar compounds often involves the cleavage of ethers . A new reagent for the deprotection of various aromatic methyl ethers, 2-(diethylamino)ethanethiol, affords the corresponding phenols in good to excellent yields .


Molecular Structure Analysis

The molecule contains a total of 53 bonds. There are 26 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has investigated the synthesis and potential neuroleptic activity of compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. One study focused on the synthesis of benzamides of N,N-disubstituted ethylenediamines, which were evaluated for their inhibitory effects on stereotyped behavior in rats. The introduction of a benzyl group and a methyl group in certain positions significantly enhanced the activity of these compounds, suggesting their potential as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Neuroprotective Effects

Another study evaluated the neuroprotective effects of a compound (T-588) related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. The compound was shown to enhance acetylcholine release, slow motor deterioration in a mouse model of motor neuron disease, and enhance neurite outgrowth and choline acetyltransferase activity in cultured rat spinal motor neurons. Intraperitoneal injection of T-588 rescued spinal motor neuron death in a rat model, supporting its applicability for the treatment of motor neuron diseases (Iwasaki et al., 2004).

Adrenergic Receptor Activity

Compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol have also been studied for their adrenergic receptor activity. One investigation into the alcohol and ketone metabolites of bufuralol showed that stereoisomers with specific configurations exhibited potent beta 2-antagonist activity. This suggests that the shape of certain substituents influences interaction with adrenergic receptors, which could have implications for the development of new adrenergic drugs (Machin et al., 1985).

Antihypertensive Properties

Research has also delved into the antihypertensive properties of compounds structurally related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. For example, certain 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines were prepared and found to have antihypertensive activity in spontaneously hypertensive rats. This activity was specific to the (2S, 2R) enantiomers, indicating the potential for developing antihypertensive medications based on this chemical structure (Caroon et al., 1987).

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBMGPQRBWTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949837
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol

CAS RN

27078-43-9
Record name Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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